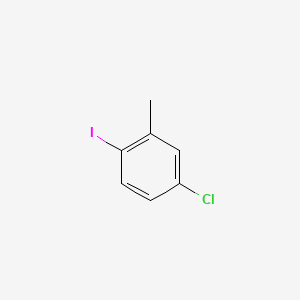

5-Chloro-2-iodotoluene

描述

Nomenclature and Chemical Identification in Scholarly Literature

In scientific literature, 5-Chloro-2-iodotoluene is systematically identified to ensure clarity and avoid ambiguity. The primary identifier for this compound is its CAS Registry Number, which is 23399-70-4. biosynth.comapolloscientific.co.ukscbt.comcalpaclab.comfishersci.fiscbt.comfishersci.nlwatson-int.comchemicalbook.comnih.govepa.govchemdad.com This number provides a unique designation in global chemical databases.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 4-chloro-1-iodo-2-methylbenzene. nih.gov This name precisely describes the positions of the chloro, iodo, and methyl substituents on the benzene (B151609) ring. However, various synonyms are also encountered in chemical literature and supplier catalogs, including 2-Iodo-5-chlorotoluene, 4-Chloro-2-methyliodobenzene, and Benzene, 4-chloro-1-iodo-2-methyl-. chemdad.com These alternative names often arise from different numbering conventions of the benzene ring.

The molecular formula of this compound is C7H6ClI. biosynth.comscbt.comcalpaclab.comfishersci.nlnih.govthermofisher.com Its molecular weight is approximately 252.48 g/mol . biosynth.comscbt.comcalpaclab.comfishersci.nlnih.govchemdad.comthermofisher.comcymitquimica.comsigmaaldrich.cn For computational and database search purposes, other identifiers such as the InChIKey (ZZNUQVQAJVZRKW-UHFFFAOYSA-N) and the SMILES string (CC1=C(C=CC(=C1)Cl)I) are also used. biosynth.comambeed.com

Interactive Data Table: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Registry Number | 23399-70-4 biosynth.comapolloscientific.co.ukscbt.comcalpaclab.comfishersci.fiscbt.comfishersci.nlwatson-int.comchemicalbook.comnih.govepa.govchemdad.com |

| IUPAC Name | 4-chloro-1-iodo-2-methylbenzene nih.gov |

| Molecular Formula | C7H6ClI biosynth.comscbt.comcalpaclab.comfishersci.nlnih.govthermofisher.com |

| Molecular Weight | 252.48 g/mol biosynth.comscbt.comcalpaclab.comfishersci.nlnih.govchemdad.comthermofisher.comcymitquimica.comsigmaaldrich.cn |

| InChIKey | ZZNUQVQAJVZRKW-UHFFFAOYSA-N ambeed.com |

| SMILES String | CC1=C(C=CC(=C1)Cl)I biosynth.com |

| MDL Number | MFCD00060665 biosynth.comapolloscientific.co.ukfishersci.finih.gov |

Contextual Significance in Contemporary Organic Synthesis Research

This compound serves as a key intermediate and building block in a variety of organic synthesis applications. biosynth.comcymitquimica.com Its significance stems from the differential reactivity of its two halogen substituents. The iodine atom, being a better leaving group, can be selectively targeted in various cross-coupling reactions, while the chlorine atom remains intact. This allows for sequential and controlled functionalization of the aromatic ring.

One of the most prominent applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the iodo group is readily replaced by a variety of organic substituents, enabling the formation of new carbon-carbon bonds and the construction of complex molecular scaffolds. This is particularly valuable in the synthesis of biaryl compounds and other structures found in pharmaceuticals and materials science.

Furthermore, the iodine atom can be displaced through nucleophilic substitution reactions using reagents like sodium azide (B81097) or potassium cyanide, introducing nitrogen-containing functional groups. The methyl group on the toluene (B28343) ring can also undergo oxidation to form a carboxylic acid or be subjected to other transformations. This multi-faceted reactivity makes this compound a versatile tool for synthetic chemists to create diverse and complex target molecules.

Overview of Research Trajectories and Future Directions

Current research involving this compound and related halogenated toluenes continues to explore their synthetic utility. Investigations into new catalytic systems and reaction conditions aim to improve the efficiency, selectivity, and scope of reactions involving these compounds. For instance, the development of more active and robust palladium catalysts for cross-coupling reactions remains an active area of research.

Future research is likely to focus on expanding the applications of this compound in the synthesis of novel, biologically active compounds. Its role as a precursor for creating derivatives with potential applications in medicinal chemistry is an area of ongoing interest. biosynth.com For example, derivatives of similar chloro- and iodo-substituted aromatic compounds are being investigated for their potential as anticancer agents. mdpi.com

Moreover, the study of the fundamental reactivity and electronic properties of halogenated toluenes, including the effects of substituent positioning on reaction outcomes, will continue to be a subject of academic inquiry. rsc.org Computational studies, in conjunction with experimental work, are expected to provide deeper insights into the reaction mechanisms and guide the design of new synthetic strategies. aip.orgresearchgate.net The exploration of hypervalent iodine reagents and their applications in novel transformations also presents a promising avenue for future research. acs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-1-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNUQVQAJVZRKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370917 | |

| Record name | 5-Chloro-2-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23399-70-4 | |

| Record name | 5-Chloro-2-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Iodotoluene

Halogenation of 5-Chloro-2-methyltoluene via Iodination

The introduction of an iodine atom onto the aromatic ring of 5-chloro-2-methyltoluene is an electrophilic aromatic substitution reaction. Due to the inherent low reactivity of molecular iodine (I₂) as an electrophile, activation is necessary to facilitate the reaction. acsgcipr.org This can be achieved through oxidative methods or by using catalytic systems to generate a more potent iodinating species.

Regioselectivity—the control of where the incoming electrophile attaches to the aromatic ring—is a critical aspect of synthesizing the specific isomer, 5-chloro-2-iodotoluene. The reaction's outcome is dictated by several factors, including the choice of activating agent, reaction parameters, and the electronic effects of the substituents already present on the toluene (B28343) ring.

Direct iodination of aromatic rings with molecular iodine is often inefficient because iodine is the least reactive of the halogens in electrophilic substitution. acsgcipr.org To overcome this, oxidizing agents are employed to convert iodine into a more powerful electrophilic species, often depicted as the iodine cation (I⁺). youtube.com Agents such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂) are used for this purpose. youtube.comncert.nic.in The general mechanism involves the oxidation of I₂ to generate the electrophile, which then attacks the electron-rich aromatic ring of 5-chloro-2-methyltoluene. youtube.com Aromatic iodination reactions can be reversible, and the use of an oxidizing agent also serves to oxidize the hydrogen iodide (HI) byproduct, shifting the equilibrium toward the formation of the iodinated product. ncert.nic.inbyjus.com

Reaction conditions such as temperature play a significant role in chemical synthesis. In electrophilic iodination, temperature can influence the reaction rate and, in some cases, the distribution of isomeric products. For instance, in related iodinations of chlorinated aromatic compounds, varying the temperature has been shown to affect the conversion of the starting material and the ratio of the resulting regioisomers. nih.gov While specific temperature studies for the direct iodination of 5-chloro-2-methyltoluene are not extensively detailed, general principles of chemical kinetics suggest that temperature control is crucial for optimizing the yield of the desired isomer and minimizing side reactions. Adequate stirring is a standard and essential practice to ensure the homogeneity of the reaction mixture, promoting consistent heat distribution and contact between reactants, which is vital for achieving predictable and reproducible results.

In the electrophilic iodination of 5-chloro-2-methyltoluene, the positions of the existing methyl (–CH₃) and chloro (–Cl) groups determine the regiochemical outcome.

Methyl Group (–CH₃): The methyl group is an activating group, meaning it donates electron density to the benzene (B151609) ring, making it more reactive toward electrophiles than benzene itself. libretexts.org It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.orgchemguide.co.uk This directing effect is due to the stabilization of the carbocation intermediate (the sigma complex) through an electron-donating inductive effect and hyperconjugation. libretexts.orglibretexts.org

Chloro Group (–Cl): The chloro group is a deactivating group due to its strong electron-withdrawing inductive effect, making the ring less reactive. However, it is also an ortho, para-director because the lone pairs on the chlorine atom can stabilize the carbocation intermediate at the ortho and para positions through resonance. libretexts.org

When both groups are present, the more strongly activating group generally governs the position of substitution. In 5-chloro-2-methyltoluene, the activating methyl group is the dominant directing group. The methyl group at position 2 directs incoming electrophiles to positions 1 (ortho, blocked), 3 (ortho), and 5 (para, blocked by chlorine). The chlorine at position 5 directs to positions 4 (ortho), 6 (ortho), and 2 (para, blocked by methyl). The synthesis of this compound requires the iodine to attach at the C2 position (relative to the chlorine at C5 and methyl at C1, using IUPAC naming for the product). In the starting material, 4-chloro-2-methyltoluene, the methyl group directs to the ortho positions (C3 and C5). The desired product is formed by substitution at the position ortho to the activating methyl group.

Catalytic methods provide an alternative to the use of strong oxidizing agents for activating iodine. These approaches often offer milder reaction conditions and improved selectivity.

Silver salts are widely used to activate molecular iodine for the electrophilic iodination of aromatic compounds. uky.edu Silver(I) salts act as Lewis acids, coordinating with iodine to facilitate the generation of a highly electrophilic iodinating species. nih.govrsc.org This activation is driven by the formation and precipitation of insoluble silver iodide (AgI). uky.edu

The choice of the silver salt's counteranion can significantly influence both the reactivity and the regioselectivity of the iodination. nih.gov Research on the iodination of chlorinated aromatic compounds has shown that silver salts with non-coordinating anions, such as silver hexafluoroantimonate (AgSbF₆), are particularly effective. nih.govuky.eduuiowa.edu For example, in the iodination of 3-chlorotoluene (B144806), reagents like AgSbF₆/I₂ selectively introduced the iodine atom at the position para to the chlorine substituent, whereas silver sulfate (B86663) (Ag₂SO₄) was less effective and selective. nih.govuky.edu This demonstrates the ability to "tune" the reaction's outcome by selecting the appropriate silver catalyst.

The table below summarizes findings from the iodination of 3-chlorotoluene with various silver salt/I₂ systems, illustrating the impact of the catalyst on conversion and product distribution.

| Entry | Silver Salt | Solvent | Time (h) | Conversion (%) | Product Yield (%) (ortho:meta:para to -CH₃) |

|---|---|---|---|---|---|

| 1 | Ag₂SO₄ | DCM | 16 | 10 | - : 2 : 8 |

| 2 | AgSbF₆ | DCM | 16 | 85 | - : 5 : 80 |

| 3 | AgBF₄ | DCM | 16 | 90 | - : 6 : 84 |

| 4 | AgPF₆ | DCM | 16 | 90 | - : 6 : 84 |

Data adapted from studies on the iodination of 3-chlorotoluene. nih.gov Yields refer to the main regioisomers formed.

This data highlights that silver salts with non-coordinating anions (SbF₆⁻, BF₄⁻, PF₆⁻) provide significantly higher conversion and a strong preference for a single regioisomer compared to silver sulfate. nih.gov

Catalytic Approaches in Iodination Reactions

Role of Non-Coordinating Anions in Iodination Selectivity

Direct iodination of aromatic compounds can be challenging due to the low electrophilicity of iodine itself. nih.gov To overcome this, iodination reactions often employ activating systems that generate a more potent electrophilic iodine species. The use of reagents that provide a source of a non-coordinating anion is a key strategy in enhancing the reactivity and selectivity of the iodinating agent.

Non-coordinating anions, such as triflate (OTf⁻) or mesylate (OMs⁻), are poor nucleophiles and can stabilize highly reactive cationic species. In the context of iodination, they facilitate the formation of a more electrophilic "I+" source from a precursor like N-iodosuccinimide (NIS) or molecular iodine (I₂). For instance, the combination of silver mesylate (AgOMs) with molecular iodine is believed to form a sulfonyl-based hypoiodite (B1233010) in situ. acs.org This species is a significantly more powerful iodinating agent than I₂ alone, enabling the iodination of even deactivated or moderately activated aromatic rings. acs.org

The general principle involves the abstraction of a leaving group from the iodine source by a Lewis acid or a silver salt, generating a cationic iodine species whose electrophilicity is enhanced. The non-coordinating anion from the activator stabilizes this intermediate without competing in the subsequent nucleophilic attack by the aromatic ring. This approach expands the scope of electrophilic aromatic iodination beyond what is achievable with traditional reagents. acs.org

Industrial Scale Halogenation Processes and Optimization

On an industrial scale, the synthesis of specific haloarenes like this compound often favors multi-step routes, such as the Sandmeyer reaction, over direct halogenation to ensure high regioselectivity and avoid the formation of difficult-to-separate isomers. nih.govnih.gov The optimization of these processes focuses on cost-effectiveness, safety, yield, and purity.

Key optimization parameters for industrial-scale Sandmeyer reactions include:

Temperature Control: The initial diazotization step, reacting an aromatic amine with nitrous acid, is highly exothermic and must be performed at low temperatures (typically 0–5 °C) to prevent the premature decomposition of the unstable diazonium salt. mnstate.educhegg.com Similarly, the subsequent decomposition of the diazonium salt with the copper(I) salt and iodide source must be carefully controlled; allowing the mixture to warm gradually from a low temperature can significantly improve yields compared to heating immediately. orgsyn.org

Reagent Addition: The order and rate of reagent addition are critical. For instance, adding the cold diazonium solution to the copper iodide solution is often preferred to minimize side reactions. orgsyn.orgreddit.com

Solvent and Catalyst: While aqueous systems are common, the use of organic solvents can sometimes improve yields and selectivity. reddit.com Copper(I) salts are used catalytically, but stoichiometric amounts are often employed in practice to enhance reactivity and drive the reaction to completion. lscollege.ac.in

By-product Management: The primary by-product in aqueous Sandmeyer reactions is the corresponding phenol (B47542), formed from the reaction of the diazonium salt with water. mnstate.edu Careful temperature control helps to minimize this. mnstate.edu Other by-products can include biaryls and azo compounds, arising from radical side reactions. orgsyn.orglscollege.ac.in Purification steps, such as steam distillation or acid/base extractions, are essential to remove these impurities. orgsyn.org

The precursor for this compound via this route, 4-chloro-2-methylaniline (B164923) (p-chloro-o-toluidine), is itself an industrial chemical whose synthesis is described in patent literature, indicating the industrial relevance of this pathway. google.com

Mechanistic Considerations of Electrophilic Aromatic Substitution in Iodination

The direct iodination of an aromatic ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction. nih.gov The mechanism proceeds through a multi-step pathway involving the generation of a potent electrophile, its attack on the aromatic ring, and subsequent re-aromatization.

Generation of the Electrophile: Due to the low reactivity of molecular iodine, an activator or catalyst is required to generate a more powerful electrophilic iodinating agent, often represented as I⁺. nih.gov This can be achieved using strong acids or Lewis acids. acs.org

Formation of the Sigma Complex (Arenium Ion): The electrophile attacks the π-electron system of the aromatic ring (4-chlorotoluene) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The position of attack is directed by the existing substituents on the ring. The methyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. In 4-chlorotoluene, the positions ortho to the activating methyl group are favored, leading to substitution at the C2 or C6 position. Steric hindrance from the methyl group can influence the ratio of substitution at these positions.

Deprotonation and Re-aromatization: A weak base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and yields the final iodinated product. organic-chemistry.org

Recent studies have also explored concepts like "iodine-guided electrophilic aromatic substitution" (IGEAS), which involve hypervalent iodine compounds and propose mechanisms that can differ from the classic SEAr pathway, sometimes involving concerted iodination/deprotonation steps. beilstein-journals.org

Alternative Synthetic Pathways

Diazotization and Sandmeyer-Type Reactions

A more versatile and regioselective route to this compound involves the diazotization of 4-chloro-2-methylaniline, followed by a Sandmeyer-type reaction. wikipedia.orgmasterorganicchemistry.com This pathway is particularly useful for introducing substituents that are not easily installed by direct electrophilic substitution. byjus.com

The process begins with the treatment of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5°C). masterorganicchemistry.com This reaction converts the amino group (-NH₂) into a diazonium salt (-N₂⁺), which is an excellent leaving group as dinitrogen gas (N₂). chegg.com

The subsequent step is the Sandmeyer reaction, where the diazonium salt is treated with a copper(I) halide. wikipedia.org Although the classic Sandmeyer reaction uses CuCl or CuBr, the synthesis of iodoarenes is often accomplished by simply adding an iodide salt, such as potassium iodide (KI), to the diazonium salt solution. nih.gov While this iodide displacement does not always require a copper catalyst, the general transformation is frequently grouped with Sandmeyer-type reactions. lscollege.ac.inwikipedia.org The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, forming an aryl radical with the loss of nitrogen gas. lscollege.ac.inwikipedia.org

Application in the Preparation of Iodoarenes

The diazotization-iodide displacement sequence is a highly effective method for the synthesis of iodoarenes. nih.gov It allows for the precise placement of the iodine atom on the aromatic ring, dictated by the position of the amino group in the starting aniline. To synthesize this compound, the starting material is 4-chloro-2-methylaniline. Diazotization converts the amine at C2 into a diazonium group, which is then replaced by iodine upon the addition of an iodide source like KI. youtube.com

Selectivity and By-product Formation in Aqueous vs. Aprotic Conditions

The choice of solvent and reaction conditions can significantly impact the yield and purity of the desired iodoarene by influencing the formation of by-products.

Aqueous Conditions:

Primary By-product: The most common and significant by-product in aqueous diazotization reactions is the corresponding phenol (in this case, 4-chloro-2-methylphenol). mnstate.edureddit.com This occurs when the diazonium salt reacts with water, which acts as a nucleophile. This side reaction is accelerated at higher temperatures, reinforcing the need for strict temperature control. mnstate.eduorgsyn.org

Other By-products: Radical-mediated side reactions can lead to the formation of biaryl compounds or the introduction of other functionalities from the solvent or counter-ions. Intermolecular azo coupling can also occur, leading to oligomeric materials. reddit.com

Aprotic Conditions:

Minimizing Phenol Formation: Performing the iodide displacement step in an aprotic solvent, such as acetonitrile (B52724) (MeCN), can significantly reduce or eliminate the formation of the phenol by-product by removing water as a competing nucleophile. reddit.com

Improved Selectivity: An aprotic approach often involves isolating the diazonium salt, for example, as a tetrafluoroborate (B81430) (BF₄⁻) salt, which is more stable than the corresponding chloride or sulfate salts. reddit.com This isolated salt can then be added to a solution of potassium iodide in an aprotic solvent, leading to a cleaner reaction with higher yields of the desired iodoarene. reddit.com

Other Halogenation Strategies for Related Chlorinated Aromatic Compounds

The synthesis of halogenated aromatic compounds is a cornerstone of modern organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and materials science. While the direct synthesis of this compound presents specific challenges, a broader examination of halogenation strategies for related chlorinated aromatic compounds offers valuable insights into the factors governing reactivity and regioselectivity. This section explores the iodination of chloro-substituted phenols, anisoles, and anilines, highlighting various methodologies and their outcomes.

Iodination of Phenols, Anisoles, and Anilines with Chloro-Substituted Patterns

The introduction of an iodine atom onto a chlorinated aromatic ring is influenced by the directing effects of both the chlorine atom and the activating group (hydroxyl, methoxy (B1213986), or amino). The interplay of these electronic effects, along with the choice of iodinating agent and reaction conditions, dictates the final product distribution.

Research has systematically investigated the regioselective iodination of a series of chlorinated phenols, anisoles, and anilines. nih.govuky.edu These studies provide a comparative analysis of different iodination reagents and their effectiveness in achieving desired isomeric products.

Iodination of 3,5-Dichlorophenol (B58162):

The iodination of 3,5-dichlorophenol has been studied using various reagents, with results indicating a general preference for ortho-iodination, though yields and selectivity vary significantly. nih.govuky.edu The use of silver salts in combination with molecular iodine has proven to be an effective strategy for activating iodine and promoting electrophilic substitution. nih.govuky.edu

For instance, the reaction of 3,5-dichlorophenol with iodine and different silver salts in dichloromethane (B109758) (DCM) demonstrates a range of efficiencies. nih.govuky.edu While silver sulfate (Ag₂SO₄) provides the ortho-iodinated product in a moderate yield, other silver salts with non-coordinating anions, such as silver hexafluoroantimonate (AgSbF₆), can significantly improve the yield of the desired 2-iodo-3,5-dichlorophenol. nih.govuky.edu

Interactive Data Table: Iodination of 3,5-Dichlorophenol with Various Silver Salts

| Entry | Silver Salt | Solvent | Time (h) | Conversion (%) | Yield of 2-iodo-3,5-dichlorophenol (%) | Yield of 4-iodo-3,5-dichlorophenol (%) |

| 1 | Ag₂SO₄ | DCM | 16 | 98 | 53 | 4 |

| 2 | AgSbF₆ | DCM | 16 | 99 | 82 | T |

| 3 | AgBF₄ | DCM | 1 | 100 | 66 | 13 |

| 4 | AgPF₆ | DCM | 16 | 99 | 71 | 12 |

| T = Traces detected |

Iodination of 3,5-Dichloroanisole (B44140):

Similar to phenols, the methoxy group in anisoles is an activating ortho-, para-director. The iodination of 3,5-dichloroanisole using N-iodosuccinimide (NIS) in the presence of p-toluenesulfonic acid (PTSA) predominantly yields the 4-iodo product. nih.gov However, the use of silver sulfate and iodine in different solvents leads to varying product distributions, often with the formation of di-iodinated byproducts. nih.govolemiss.edu

Interactive Data Table: Iodination of 3,5-Dichloroanisole

| Entry | Reagent | Solvent | Time (h) | Conversion (%) | Yield of 2-iodo-3,5-dichloroanisole (%) | Yield of 4-iodo-3,5-dichloroanisole (%) | Yield of 2,4-diiodo-3,5-dichloroanisole (%) |

| 1 | NIS/PTSA | CH₃CN | 16 | 100 | 12 | 68 | 3 |

| 2 | Ag₂SO₄/I₂ | DCM | 60 | 30 | 4 | 7 | 9 |

| 3 | Ag₂SO₄/I₂ | n-hexane | 16 | 99 | 45 | 45 | 9 |

| Data sourced from Joshi et al. (2011). nih.govuky.edu |

Iodination of Chloro-Substituted Anilines:

The amino group in anilines is a strong activating group, making them highly susceptible to electrophilic substitution. The iodination of chlorinated anilines often results in para-substitution relative to the amino group. nih.gov The choice of iodinating reagent and reaction conditions can be tuned to favor the formation of specific isomers.

For example, the iodination of 3,5-dichloroaniline (B42879) with silver sulfate and iodine gives a good yield of the 4-iodo product. uky.edu In the case of 3,4-dichloroaniline, the same reagent system leads to the formation of 4,5-dichloro-2-iodoaniline (B1610387) in high yield. uky.edu

Interactive Data Table: Iodination of Dichloroanilines

| Entry | Substrate | Reagent | Solvent | Time (h) | Conversion (%) | Product | Yield (%) |

| 1 | 3,5-Dichloroaniline | Ag₂SO₄/I₂ | DCM | 16 | 87 | 3,5-Dichloro-4-iodoaniline | 66 |

| 2 | 3,4-Dichloroaniline | Ag₂SO₄/I₂ | DCM | 16 | 99 | 4,5-Dichloro-2-iodoaniline | 77 |

| 3 | 2,5-Dichloroaniline | Ag₂SO₄/I₂ | DCM | 16 | 84 | 2,5-Dichloro-4-iodoaniline | 47 |

| 4 | 2,5-Dichloroaniline | AgSbF₆/I₂ | DCM | 16 | 83 | 2,5-Dichloro-4-iodoaniline | 59 |

| Data sourced from Joshi et al. (2011). uky.edu |

Reactivity and Reaction Mechanisms of 5 Chloro 2 Iodotoluene

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on 5-Chloro-2-iodotoluene preferentially occur at the carbon atom bearing the iodine. The iodide ion is a superior leaving group compared to the chloride ion due to its larger size and greater polarizability, which allows it to better stabilize the negative charge as it departs. For an SNAr reaction to proceed, the aromatic ring typically requires activation by electron-withdrawing groups. In this compound, the activating effect of the chlorine atom is modest, meaning that forcing conditions may be necessary to achieve substitution.

The carbon-iodine bond is the primary site for nucleophilic attack, enabling the introduction of a variety of functional groups while leaving the chloro-substituent intact. This selectivity is a key feature of its chemistry.

Strong nucleophiles like the azide (B81097) ion (N₃⁻) from sodium azide and the cyanide ion (CN⁻) from potassium cyanide can be employed to displace the iodide. The reaction with sodium azide introduces an azido (B1232118) group, which can serve as a precursor to an amine. Similarly, reaction with potassium cyanide introduces a nitrile (cyano) group, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.

These reactions are typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often require elevated temperatures to overcome the activation energy barrier for the substitution on the moderately activated aromatic ring. The general transformation is illustrated in the table below.

| Reactant | Reagent | Typical Solvent | Product |

|---|---|---|---|

| This compound | Sodium Azide (NaN₃) | DMF | 2-Azido-5-chlorotoluene |

| This compound | Potassium Cyanide (KCN) | DMSO | 4-Chloro-2-cyanotoluene |

Replacement of Iodine Atom by Various Functional Groups

Cross-Coupling Reactions

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The significant difference in reactivity between the aryl iodide and aryl chloride bonds is the cornerstone of its utility in these transformations.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or its ester) and an organic halide, is one of the most powerful methods for constructing C(sp²)–C(sp²) bonds. chemguide.co.ukyoutube.com

This reaction is widely used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals and advanced materials. rsc.org In a typical Suzuki-Miyaura reaction, this compound is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.org The catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. chemguide.co.uk

A key advantage of using this compound in Suzuki-Miyaura coupling is the high degree of chemoselectivity. The oxidative addition step, which is often the rate-determining step, occurs much more readily at the carbon-iodine bond than at the carbon-chlorine bond. This selectivity is rooted in the difference in bond dissociation energies (BDEs) of the carbon-halogen bonds, which follow the trend C–I < C–Br < C–Cl. chemicalbook.com Consequently, reaction conditions can be tuned to selectively couple a substituent at the 2-position via the C-I bond, leaving the C-Cl bond at the 5-position available for subsequent transformations. This allows for a stepwise, controlled functionalization of the aromatic ring.

The table below outlines a representative example of a selective Suzuki-Miyaura coupling reaction.

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | DME | 2-(4-Chlorotolyl)biphenyl |

| This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 5-Chloro-2-(4-methoxyphenyl)toluene |

Carbonylative Cross-Coupling Reactions

Carbonylative cross-coupling reactions represent a powerful method for the synthesis of carbonyl compounds, such as ketones and amides. This process involves the reaction of an organic halide with a nucleophile and carbon monoxide in the presence of a transition-metal catalyst. For this compound, the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective carbonylation at the C-I position. This approach is highly efficient as it forms two carbon-carbon bonds in a single operation, avoiding the need for a stepwise introduction of the ketone functional group. nih.gov

Synthesis of Aryl Ketones

The synthesis of aryl ketones from this compound can be effectively achieved through palladium-catalyzed carbonylative cross-coupling reactions. In a specific example, the electron-deficient this compound undergoes a facile carbonylative coupling with a boronic acid to yield the corresponding aryl ketone. nih.gov This reaction demonstrates high chemoselectivity, with the catalyst preferentially activating the aryl iodide bond over the more stable aryl chloride bond. This selectivity is a significant advantage, as the remaining chlorine atom can be used for further chemical modifications in subsequent cross-coupling steps. nih.gov

One documented synthesis reported the successful coupling of this compound with phenylboronic acid under carbon monoxide atmosphere, which resulted in an 88% yield of the desired ketone product, (5-chloro-2-methylphenyl)(phenyl)methanone. nih.gov This highlights the utility of the method for constructing sterically hindered aryl ketones, which can be challenging to synthesize using traditional methods like Friedel-Crafts acylation. nih.gov

Catalyst and Solvent Optimization in Carbonylative Coupling

The efficiency of the carbonylative coupling of this compound is highly dependent on the choice of catalyst, ligands, base, and solvent. Palladium complexes are the most common catalysts for these transformations. For instance, the PEPPSI-iPr precatalyst (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) has been shown to be effective. nih.gov

Optimization of reaction conditions is crucial for achieving high yields and selectivity. Key parameters include the pressure of carbon monoxide and the choice of base. In the synthesis of (5-chloro-2-methylphenyl)(phenyl)methanone from this compound, potassium carbonate (K₂CO₃) was employed as the base. nih.gov For other, more sensitive substrates, modifications such as increasing the CO pressure or adding a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) may be necessary to ensure the complete consumption of the starting material. nih.gov The solvent choice is also critical, with solvents like toluene (B28343) being commonly used for such reactions.

Table 1: Exemplary Conditions for Carbonylative Cross-Coupling of this compound nih.gov

| Parameter | Condition |

| Aryl Halide | This compound |

| Coupling Partner | Phenylboronic acid |

| Catalyst | Palladium-based (e.g., PEPPSI-iPr) |

| Base | K₂CO₃ |

| CO Source | Carbon Monoxide (gas) |

| Solvent | Toluene |

| Product | (5-chloro-2-methylphenyl)(phenyl)methanone |

| Yield | 88% |

Transition-Metal-Free Coupling Reactions

While transition-metal catalysis is a dominant strategy in cross-coupling chemistry, there is growing interest in developing transition-metal-free alternatives to reduce cost and metal contamination in products. These reactions often proceed through different mechanisms, such as those involving radical intermediates or hypervalent iodine reagents. acs.org

Homolytic Aromatic Substitution (HAS) Type Radical Reactions

Homolytic Aromatic Substitution (HAS) is a class of reaction where a radical species replaces a substituent on an aromatic ring. acs.org The general mechanism involves three key steps: the generation of a radical, the addition of this radical to the aromatic ring to form a σ-complex, and the subsequent elimination of a leaving group (often a hydrogen radical) to restore aromaticity. acs.org

Hyperiodine- and DDQ-Promoted Oxidative Coupling Reactions

Hypervalent iodine reagents, particularly iodine(III) compounds, have emerged as powerful tools in organic synthesis, capable of mimicking the reactivity of transition metals in oxidative coupling reactions. researchgate.net These reagents can promote the formation of carbon-carbon bonds under metal-free conditions. researchgate.netdntb.gov.ua An oxidative cross-coupling reaction involving this compound would likely proceed via the formation of a diaryliodonium(III) salt intermediate, which could then undergo coupling with a suitable nucleophile.

Similarly, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is a strong oxidizing agent that can induce oxidative coupling reactions. capes.gov.br It is often used to facilitate the coupling of C-H bonds with various partners. For a substrate like this compound, a DDQ-promoted reaction could potentially activate a C-H bond on the methyl group or the aromatic ring for coupling with another molecule, proceeding with high yield and good stereochemical control where applicable. capes.gov.br

Photochemical Coupling Reactions

Photochemical reactions utilize light energy to promote chemical transformations. In the realm of cross-coupling, photochemistry offers a mild and often highly selective alternative to thermally driven processes. Photochemical C-N coupling of aryl halides has been demonstrated using cobalt catalysis without the need for an external photocatalyst. chemrxiv.org

This type of reaction may proceed through a Co(I)/Co(III) catalytic cycle initiated by light. chemrxiv.org Although a specific photochemical C-C coupling of this compound is not detailed in the provided sources, the principles can be extended. A plausible photochemical pathway would involve the photo-induced generation of a 5-chloro-2-methylphenyl radical from the relatively weak C-I bond. This radical could then engage in coupling with a suitable reaction partner. The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, would be critical for achieving a successful transformation. chemrxiv.org

Cross-Coupling Reactions via Aryne Intermediates

Cross-coupling reactions involving aryne intermediates represent a powerful strategy in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Arynes, particularly the most common intermediate benzyne, are highly reactive species characterized by a formal triple bond within an aromatic ring. rsc.org These intermediates are typically generated in situ from ortho-dihaloarenes or 2-(trimethylsilyl)phenyl triflates. rsc.org

While specific studies detailing the generation of an aryne from this compound are not extensively documented, its structure is amenable to such transformations. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is a key principle in its synthetic applications. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond, allowing for selective reactions. This differential reactivity would favor the initial step of aryne formation at the C-I bond position. The generation of the aryne intermediate would proceed through a base-mediated elimination of the iodo group and a proton from an adjacent carbon atom. Once formed, this highly reactive intermediate can undergo various cycloaddition reactions or nucleophilic attacks to yield highly functionalized biaryl and polycyclic aromatic compounds. researchgate.netnih.gov A plausible reaction mechanism involves an initial anion exchange, followed by a concerted base-mediated deprotonation and cleavage of the carbon-iodine bond to generate the aryne intermediate. nih.gov This intermediate is then trapped by a reacting species to form the final product. nih.gov

Coupling Reactions of N-Tosylhydrazones

N-Tosylhydrazones have gained prominence as versatile reagents in both metal-catalyzed and metal-free cross-coupling reactions. rsc.org Derived from aldehydes and ketones, they serve as effective carbene precursors or diazo compound surrogates under basic conditions. rsc.orgresearchgate.net These coupling reactions provide efficient pathways for constructing C–C, C–N, and other bonds. rsc.orgrsc.org

The coupling of N-tosylhydrazones with aryl halides is a key application of this methodology. In this context, this compound could serve as a potential coupling partner. Given the high reactivity of its carbon-iodine bond, it would be the expected site for reaction in a transition-metal-catalyzed process, such as a palladium-catalyzed coupling. The general mechanism for such a reaction involves the base-promoted formation of a diazo intermediate from the N-tosylhydrazone, which then decomposes to a carbene. This carbene can then participate in a catalytic cycle with a metal catalyst and the aryl halide to form the new carbon-carbon bond. The reactions are often highly regioselective, and their mild conditions allow for the use of a wide range of substrates. dntb.gov.ua

Dissociation Mechanisms and Theoretical Studies

The fragmentation of iodotoluene ions is a kinetically complex process that has been the subject of numerous experimental and theoretical investigations. These studies aim to elucidate the intricate mechanisms, transition states, and product ion structures that arise from the dissociation of these molecules, offering a contrast to the simpler bond-cleavage dissociation observed in iodobenzene (B50100) ions. acs.org

Time-Resolved Photodissociation Studies of Iodotoluene Ions

Time-resolved photodissociation (TRPD) spectroscopy is a powerful technique used to study the unimolecular dissociation of ions with well-defined internal energies. aip.org Studies on the three structural isomers of iodotoluene (ortho-, meta-, and para-) using methods like Fourier transform-ion cyclotron resonance mass spectrometry (FT-ICR MS) have provided significant insights into their dissociation dynamics. acs.org

In these experiments, iodotoluene radical cations are generated and then photoexcited with a laser pulse. The subsequent dissociation, which involves the loss of an iodine atom to yield C₇H₇⁺ ions, is monitored over time. acs.orgresearchgate.net Research has shown that the dissociation rates are highly dependent on the isomer's structure. Notably, the ortho isomer dissociates approximately five times faster than the meta and para isomers at the same internal energies. acs.org The slowest dissociation rates observed for the p-iodotoluene ion, with time constants in the millisecond range, represent some of the slowest dissociation processes that have been time-resolved for ions with well-defined energies. aip.org

To interpret the experimental data from TRPD studies, comprehensive kinetic modeling is employed. acs.org This modeling accounts for the initial internal energy distribution of the parent ions and the competition between dissociation and infrared-radiative cooling of the photoexcited ions. aip.org A key aspect of this analysis is the application of Rice–Ramsberger–Kassel–Marcus (RRKM) theory to model the dissociation kinetics. aip.org

A two-channel model has been developed that successfully accounts for most experimental observations regarding iodotoluene ion dissociation. acs.org This model posits two competitive dissociation pathways:

Direct Cleavage: A simple C-I bond cleavage that results in the formation of a tolyl cation and an iodine atom. acs.org

Rearrangement: A more complex pathway involving molecular rearrangement prior to dissociation, which leads to the formation of a more stable benzyl (B1604629) cation or tropylium (B1234903) ion. acs.orgacs.org This rearrangement is the rate-limiting step and is associated with a high activation energy. aip.org

By fitting the experimental TRPD data to this model, activation parameters (activation energies and entropies) for both channels have been determined for each isomer. acs.orgacs.org

| Isomer | Dissociation Channel | Activation Energy (E₀) | Reference |

|---|---|---|---|

| ortho-Iodotoluene | Rearrangement to Benzyl Cation | 1.77 eV | acs.org |

| meta-Iodotoluene | Rearrangement to Benzyl Cation | 1.88 eV | acs.org |

| para-Iodotoluene | Rearrangement to Benzyl Cation | 1.90 eV | aip.orgacs.org |

The rearrangement pathway in the dissociation of iodotoluene radical cations is supported by evidence pointing to a McLafferty-type mechanism. acs.orgresearchgate.net The McLafferty rearrangement is a well-known reaction in mass spectrometry that involves the migration of a γ-hydrogen atom followed by the cleavage of a β-bond. uobasrah.edu.iq

In the case of iodotoluene ions, the process is initiated by the migration of a hydrogen atom from the methyl group (the α-carbon) to the ipso- or ortho-carbon of the aromatic ring. acs.orgresearchgate.net This initial step is followed by subsequent migration of the H-atom and/or the CH₂-group around the ring. This sequence of rearrangements ultimately forms a benzyl precursor structure before the eventual cleavage of the carbon-iodine bond. Both the determined product structures and the calculated activation parameters for this low-energy rearrangement process are consistent with this proposed McLafferty mechanism. acs.orgresearchgate.net

Spin-Orbit Ab Initio Investigations of Photolysis

Theoretical studies employing high-level quantum chemistry methods provide a deeper understanding of the photodissociation dynamics of iodotoluenes. Spin-orbit ab initio investigations are particularly crucial for molecules containing heavy atoms like iodine, where the interaction between the electron's spin and its orbital motion significantly influences the electronic states and reaction pathways. nih.govnih.gov

Using techniques such as the multistate second-order multiconfigurational perturbation theory (MS-CASPT2) combined with spin-orbit interaction calculations (CASSI-SO), researchers have computed the potential energy curves for the ground and low-lying excited states of o-, m-, and p-iodotoluene. nih.govaip.org These calculations trace the energy of the molecule as the C-I bond stretches, simulating the photolysis process. nih.govaip.org

By analyzing these potential energy curves and the points where they cross (surface crossing points), the mechanisms and product channels for photolysis at specific wavelengths (e.g., 266 nm and 304 nm) have been clarified. nih.govaip.org These theoretical models can explain the formation of iodine atoms in different electronic states: the ground state (I) or the spin-orbit excited state (I*). The studies have elucidated that different product channels result from the direct dissociation of different excited states. aip.org These computational approaches allow for a detailed interpretation of experimental results and provide insights into the effects of the methyl substituent and the heavy iodine atom on the photodissociation mechanism. nih.gov

Mechanisms Leading to Halogen Atom Products (I, I)*

Photolysis of iodoaromatics following UV excitation (e.g., at 266 nm) leads to the cleavage of the C-I bond, producing a tolyl radical and an iodine atom. The iodine atom can be formed in either its electronic ground state (I, specifically I(²P₃/₂)) or its spin-orbit excited state (I, specifically I(²P₁/₂)). The branching ratio between these two products is a sensitive probe of the dissociation mechanism. nih.govaip.org

Based on the calculated PECs for o-iodotoluene, the following mechanisms are proposed: nih.govaip.org

Formation of Ground State Iodine (I): There are typically two pathways for the formation of ground state iodine atoms.

Fast, Direct Dissociation: This channel involves initial excitation from the ground state to a repulsive triplet state, such as the ³nσ* state. Due to significant spin-orbit coupling, this formally spin-forbidden transition gains intensity. The molecule then follows this repulsive curve and can cross to another repulsive state that correlates with the ground state iodine product. This process is very rapid. aip.org

Slower, Indirect (Predissociation) Mechanism: This pathway begins with excitation to a bound ¹ππ* state. The molecule does not dissociate immediately. Instead, it evolves on this bound surface until it reaches a point where its potential energy curve crosses with a repulsive triplet state. Through intersystem crossing, it switches to the repulsive surface, which then leads to dissociation into the tolyl radical and a ground state iodine atom. aip.org

Formation of Spin-Orbit Excited Iodine (I):* The production of the excited I* atom is generally linked to a more direct and faster dissociation pathway. It primarily results from excitation to a repulsive ³nσ* state that directly correlates with the excited I* product asymptote. aip.org Dissociation along this surface is prompt, occurring on a timescale faster than molecular rotation. aip.org

For this compound, these fundamental mechanisms are expected to be conserved. The initial absorption of a UV photon will populate a similar manifold of excited states, leading to competing direct and indirect dissociation pathways that produce both I and I* fragments.

Effects of Methyl Substituent and Heavy Atom on Photodissociation

The reactivity of this compound is influenced by all three components: the iodine atom, the methyl group, and the chlorine atom.

Heavy Atom Effect (Iodine): The iodine atom itself exerts a profound "heavy atom effect." Its large nuclear charge leads to very strong spin-orbit coupling. This has two major consequences. First, it significantly mixes the spin character of the electronic states (singlets and triplets). nih.gov This mixing allows for formally "spin-forbidden" transitions, such as direct excitation from the S₀ (singlet) ground state to triplet repulsive states, to occur with significant probability. nih.govaip.org Second, it enhances the rates of intersystem crossing between singlet and triplet potential energy surfaces, facilitating the indirect (predissociation) pathways. nih.gov

Effect of Methyl Substituent: Comparing iodotoluene to iodobenzene, the methyl group introduces both electronic and steric effects. Electronically, the methyl group is weakly electron-donating, which can slightly shift the energies of the ππ* states. rsc.org More significantly, the presence of the methyl group can lower the molecular symmetry, which can alter the transition probabilities and potentially open up new or enhance existing non-adiabatic coupling pathways between electronic states. rsc.org Studies on chlorotoluenes have shown that the methyl group can induce dissociation through triplet states, likely by enhancing intersystem crossing rates.

Effect of Chloro Substituent: The chlorine atom at the 5-position primarily introduces an electronic perturbation. As a halogen, it is deactivating via its inductive effect (pulling electron density from the ring) but has a competing, weaker resonance effect (donating a lone pair of electrons). libretexts.orglibretexts.org This modification of the electron density on the aromatic ring will subtly alter the energies of the ππ* states. However, because the primary dissociation event is the cleavage of the C-I bond, which is dominated by localized nσ* states, the effect of the distant chloro substituent on the dissociation dynamics is expected to be secondary to the dominant influences of the C-I bond itself and the heavy atom effect of iodine.

Advanced Characterization and Analytical Validation

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide detailed information about the molecular structure of 5-Chloro-2-iodotoluene, confirming the arrangement of atoms and identifying any potential impurities.

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the substitution pattern on the toluene (B28343) ring and detecting proton-containing impurities. The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chloro and iodo substituents and the electron-donating effect of the methyl group.

Based on established substituent effects, the proton ortho to the iodine (H-3) would likely appear at the lowest field, followed by the proton ortho to the chlorine (H-6), and the proton between the methyl and chloro groups (H-4). The methyl group protons would appear as a singlet in the upfield region, typically around 2.4 ppm. The absence of extraneous peaks is a key indicator of the compound's purity. chemicalbook.com

Predicted ¹H NMR Data for this compound in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.6 - 7.8 | d |

| H-6 | 7.2 - 7.4 | d |

| H-4 | 7.0 - 7.2 | dd |

| -CH₃ | ~2.4 | s |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon skeleton of the molecule. The spectrum of this compound is expected to display seven distinct signals, corresponding to the six aromatic carbons and the one methyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the iodine atom (C-2) is expected to be significantly downfield due to the heavy atom effect, while the carbon attached to the chlorine atom (C-5) will also be downfield. The methyl carbon will appear at a characteristic upfield chemical shift.

Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (C-I) | 90 - 100 |

| C-5 (C-Cl) | 130 - 135 |

| C-1 (C-CH₃) | 138 - 142 |

| Aromatic CH | 125 - 135 |

| -CH₃ | 20 - 25 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₆ClI), the molecular weight is approximately 252.48 g/mol . buyersguidechem.comchemdad.commatrixscientific.com The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 252. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), an M+2 peak at m/z 254 with an intensity of about one-third of the molecular ion peak is also anticipated. miamioh.edu

The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms. libretexts.orgchemguide.co.uklibretexts.org A significant fragment ion would be expected from the loss of the iodine atom (I•), which is a good leaving group, resulting in a peak at m/z 125 (C₇H₆Cl⁺). Further fragmentation could involve the loss of the chlorine atom or the methyl group. A mass spectrum of the isomeric compound 4-Chloro-2-iodotoluene shows prominent peaks at m/z 252 and 125, which is consistent with these expectations. nih.gov

Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 254 | [M+2]⁺• (Isotopic peak due to ³⁷Cl) |

| 252 | [M]⁺• (Molecular ion) |

| 125 | [M - I]⁺ |

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. researchgate.net A reversed-phase HPLC method, likely employing a C18 column, would be suitable for this analysis. chromforum.org The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. thno.org

The retention time of this compound is dependent on the specific chromatographic conditions (e.g., column, mobile phase composition, flow rate, and temperature). The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single major peak with minimal or no impurity peaks. The development of a robust HPLC method is essential for quality control and to ensure the compound meets the required specifications for its intended use. nih.govemporia.edu

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique can provide unambiguous confirmation of the connectivity of atoms and the substitution pattern on the aromatic ring of this compound. To perform this analysis, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elemental Analysis for Halogen Content Verification

Elemental analysis is a cornerstone technique in the characterization of chemical compounds, serving to determine the mass fractions of the elements present. For a dihalogenated compound such as this compound, this analysis is particularly crucial. It provides quantitative validation of its empirical formula, C₇H₆ClI, by confirming the precise ratio of carbon, hydrogen, chlorine, and iodine. This verification is fundamental to confirming the identity and assessing the purity of a synthesized batch of the compound.

The primary goal of the analysis is to compare the experimentally determined elemental composition against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical data provides strong evidence for the structural integrity of the molecule and the absence of significant impurities. For halogenated organic compounds, specific combustion techniques followed by titrimetric or instrumental methods are employed to accurately quantify the chlorine and iodine content.

Detailed research findings for a purified sample of this compound are expected to align closely with the calculated theoretical percentages. In synthetic chemistry and for publication in peer-reviewed journals, experimental values that fall within a narrow tolerance, typically ±0.4%, of the theoretical values are considered acceptable proof of purity.

Below is a table detailing the theoretical elemental composition of this compound and the generally accepted experimental ranges for validation.

| Element | Symbol | Theoretical Mass Percentage (%) | Typical Experimental Acceptance Range (%) |

|---|---|---|---|

| Carbon | C | 33.30% | 32.90% - 33.70% |

| Hydrogen | H | 2.39% | 1.99% - 2.79% |

| Chlorine | Cl | 14.04% | 13.64% - 14.44% |

| Iodine | I | 50.26% | 49.86% - 50.66% |

The verification of both chlorine and iodine is of particular importance as it confirms the successful incorporation of two distinct halogens onto the toluene backbone, a key structural feature of the molecule. This dual-halogen presence is critical for its utility as an intermediate in sequential, site-selective cross-coupling reactions.

Applications in Advanced Organic Synthesis and Material Science

Precursor in Complex Organic Molecule Synthesis

5-Chloro-2-iodotoluene is a key starting material in the multi-step synthesis of a variety of complex organic molecules. Its utility stems from the presence of three distinct functional groups on the benzene (B151609) ring: a methyl group, a chlorine atom, and an iodine atom. The iodine atom, in particular, is an excellent leaving group in various cross-coupling reactions, making it a versatile handle for introducing molecular complexity.

Pharmaceutical and Agrochemical Industries

In the pharmaceutical and agrochemical sectors, this compound and its isomers are valuable precursors for the synthesis of biologically active compounds. nbinno.com The specific arrangement of its substituents allows for the targeted construction of intricate molecular architectures that are often required for therapeutic or pesticidal activity.

The strategic placement of reactive sites on this compound makes it an important intermediate in the synthesis of various pharmaceutical compounds. biosynth.comlookchem.com Its structural isomer, 2-Chloro-5-iodotoluene, has been utilized in the synthesis of 1-(4-chloro-3-methylphenyl)-1H-pyrrolo[2,3-c]pyridine. sigmaaldrich.com This class of compounds has been investigated for its potential as aromatase inhibitors, which are a standard of care for estrogen receptor-positive breast cancer. sigmaaldrich.com

Another notable application is in the synthesis of 3-(4′-chloro-3′-tolyl)thiophene, demonstrating the utility of this halogenated toluene (B28343) in creating complex heterocyclic systems that are common motifs in medicinal chemistry. sigmaaldrich.com

Table 1: Pharmaceutical Intermediates Synthesized from 2-Chloro-5-iodotoluene

| Intermediate | Application/Significance |

|---|---|

| 1-(4-chloro-3-methylphenyl)-1H-pyrrolo[2,3-c]pyridine | Investigated as a potential aromatase inhibitor for breast cancer treatment. sigmaaldrich.com |

| 3-(4′-chloro-3′-tolyl)thiophene | A complex heterocyclic compound relevant to medicinal chemistry. sigmaaldrich.com |

The reactivity and structural features of this compound and its isomers make them suitable for the synthesis of compounds used in agricultural applications, such as pesticides and herbicides. nbinno.comlookchem.com The presence of both chlorine and iodine atoms allows for sequential and selective chemical transformations, enabling the construction of a diverse range of agrochemical candidates. While specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its role as a building block for novel pesticides and plant growth regulators is recognized. nbinno.com The development of new agrochemicals often involves the synthesis and screening of numerous compounds, and versatile intermediates like this compound are crucial in this discovery process.

Synthesis of Specialty Chemicals, Dyes, and Pigments

Isomers of this compound are employed as starting materials in the manufacturing of certain dyes and pigments. lookchem.comguidechem.com The chemical handles on the aromatic ring allow for the attachment of chromophoric and auxochromic groups, which are responsible for the color and intensity of the dye. The ability to undergo various chemical reactions enables the production of a wide array of colorants with different shades and properties. lookchem.com

Development of New Polymers and Composite Materials

While direct applications of this compound as a monomer in the synthesis of new polymers and composite materials are not widely reported, its structural motifs are found in more complex molecules that are used in material science. For instance, a related compound, 5-chloro-2-nitroaniline, is used in the preparation of high refractive index polyaryl thioether sulfone films. These films have potential applications in new image sensors with micro-mirror membrane materials. This suggests that the chloro- and methyl-substituted aromatic core, which can be derived from compounds like this compound, can be incorporated into advanced polymer structures.

Role in Advanced Electronic Materials

The application of this compound in advanced electronic materials is an emerging area of interest. Halogenated organic molecules can influence the electronic properties of materials and are often used as building blocks for organic semiconductors and conductive polymers. While direct evidence of this compound's use in this field is limited, its potential lies in its ability to be functionalized to create more complex molecules with desirable electronic characteristics. The synthesis of thiophene (B33073) derivatives, for example, is of interest in the field of organic electronics, and this compound can serve as a precursor for substituted thiophenes. sigmaaldrich.com The development of organic light-emitting diodes (OLEDs) and other organic electronic devices often relies on the tailored synthesis of novel organic materials, a process where versatile intermediates play a crucial role.

Biological and Medicinal Chemistry Research

Potential Anticancer Activity of Derivatives

Research has indicated that 5-Chloro-2-iodotoluene can be a key starting material for creating biologically active compounds, including some with potential as anticancer agents. The presence of two different halogen atoms allows for selective chemical reactions, enabling the construction of diverse molecular architectures designed to interact with biological targets relevant to cancer.

A significant strategy in cancer therapy is the inhibition of enzymes that are crucial for the growth and survival of cancer cells. google.comnih.gov Derivatives of this compound have been investigated as precursors for compounds that can inhibit enzymes involved in cancer progression. For example, the development of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1) and SUMO activating enzyme has been a focus of anticancer research. google.comresearchgate.net The structural framework provided by this compound is utilized to build molecules that can fit into the active sites of these enzymes, blocking their function and thereby impeding cancer cell proliferation. researchgate.net

Structure-Activity Relationships (SAR)

The biological activity of compounds derived from this compound is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are essential to understand how specific modifications to the molecule affect its therapeutic properties. These studies systematically alter parts of the molecule and assess the resulting changes in biological activity, providing a roadmap for designing more effective drugs. scispace.com

In the design of therapeutic agents, substitutions on the aromatic ring are critical for determining a compound's potency and its selectivity for a specific biological target. nih.gov For instance, in the development of adenosine (B11128) receptor agonists, variations in the substituents at different positions on derivative molecules have shown significant effects on receptor binding affinity and selectivity.

Studies on adenosine derivatives have shown that the introduction of a 2-chloro modification can significantly enhance the potency of agonists for the A3 adenosine receptor. nih.govunife.it Similarly, the nature of the substituent at the N6-position of adenosine analogues is crucial for selectivity. An N6-(3-iodobenzyl) group, for example, was found to enhance selectivity for the A3 subtype. nih.govunife.it The combination of these substitutions, which can be derived from precursors like 2-chloro-5-iodotoluene, has led to the development of highly potent and selective A3 adenosine receptor agonists. nih.gov For example, dihalo substitution on the benzyl (B1604629) ring, such as in a 2-chloro-5-iodobenzyl analogue, was shown to maintain subnanomolar affinity at the human A3 adenosine receptor. nih.gov

The electronic properties and steric (size and shape) factors of substituents are fundamental to a molecule's biological activity. The electron-withdrawing nature of halogen atoms like chlorine deactivates the benzene (B151609) ring, which influences how the molecule interacts with its biological target.

Steric effects also play a crucial role; bulkier substituents can enhance or hinder the binding of a molecule to a receptor or enzyme active site. In the context of adenosine receptor agonists, there is a trend where decreasing the size of the halo atom at the 3-position of the benzyl ring increases affinity for the human A3 receptor. nih.gov For instance, a derivative with a 3-chloro substitution showed a 5-fold higher potency than the corresponding 3-iodo analogue, highlighting the delicate balance of electronic and steric factors in achieving optimal biological activity. nih.gov The lipophilicity of substituents is another key factor, as it affects how a molecule moves through biological membranes to reach its target. cardiff.ac.uk

Adenosine Receptor Modulation Studies with Derivatives

Derivatives of this compound have been instrumental in studies focused on modulating adenosine receptors. Adenosine receptors, particularly the A3 subtype, are overexpressed in inflammatory and cancer cells, making them important therapeutic targets. unife.itnih.gov

A significant area of research has been the evaluation of this compound derivatives as selective A3 adenosine receptor (A3AR) agonists. This compound serves as a precursor for synthesizing key intermediates, such as 2-chloro-5-iodobenzylamine, which are then incorporated into more complex molecules like (N)-methanocarba nucleosides. nih.gov

These synthesized derivatives have been found to be highly potent and selective A3AR agonists. nih.gov For example, the N6-(3-chlorobenzyl) and N6-(3-bromobenzyl) analogues displayed exceptionally high affinity for the human A3AR, with Ki values of 0.29 nM and 0.38 nM, respectively. nih.gov The compound known as Cl-IB-MECA, a 2-chloro-substituted adenosine derivative, is a prototypical potent and selective A3AR agonist that emerged from this line of research. unife.it The high efficacy and selectivity of these compounds underscore the potential of using this compound as a foundational element in the development of novel treatments for conditions where the A3 adenosine receptor plays a key role. nih.govunife.it

Interactive Data Table: Binding Affinity of Adenosine Receptor Agonist Derivatives

The following table displays the binding affinities (Ki values) of selected N6-substituted (N)-methanocarba nucleoside derivatives at the human A3 Adenosine Receptor (A3AR). Lower Ki values indicate higher binding affinity.

| Compound | N6-Substituent | Ki (nM) at human A3AR | Selectivity vs A1AR (fold) | Selectivity vs A2AAR (fold) |

| Derivative 18 | 3-Chlorobenzyl | 0.29 | 890 | 7800 |

| Derivative 17 | 3-Bromobenzyl | 0.38 | 1100 | 6100 |

| Derivative 5 | 3-Iodobenzyl | 1.5 | 290 | 1600 |

| Derivative 20 | 2,5-Dichlorobenzyl | 0.44 | 1500 | 2200 |

| Derivative 25 | 5-Iodo-2-methoxybenzyl | 0.58 | 640 | 1600 |

| Cl-IB-MECA | 3-Iodobenzyl | 1.4 | >1000 | >1000 |

Data sourced from scientific studies on adenosine receptor agonists. nih.govunife.it

Use as Building Block for Heat Shock Protein 90 (HSP-90) Inhibitors

This compound is a valuable starting material and intermediate in the synthesis of inhibitors for Heat Shock Protein 90 (HSP-90). scispace.com HSP-90 is a molecular chaperone protein that is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival. frontiersin.orgnih.gov Consequently, inhibiting HSP-90 is a recognized strategy in cancer therapy. nih.gov

The utility of this compound in this context lies in its chemical structure, which allows it to be incorporated into more complex heterocyclic molecules that form the core of many HSP-90 inhibitors. For example, research has led to the design and synthesis of 3-(5-chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamides as novel HSP-90 inhibitors. nih.gov The "5-chloro-2,4-dihydroxyphenyl" moiety, a key structural feature for binding to the N-terminal ATP binding pocket of HSP-90, can be constructed using synthetic pathways that may involve this compound or its derivatives. nih.govrcsb.org

X-ray crystallography studies have elucidated the binding mode of these inhibitors, revealing that the chloro-dihydroxyphenyl group fits into the active site of HSP-90. nih.govrcsb.org The design of these inhibitors is often guided by structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties. rcsb.org The synthesis of such potent inhibitors often involves multi-step chemical reactions where this compound can be a crucial starting block. scispace.com

Table 2: Examples of HSP-90 Inhibitor Scaffolds Derived from Chloro-substituted Phenyl Rings

| Inhibitor Class | Key Structural Motif | Relevance of this compound |

| Pyrazole-based inhibitors | 3-(5-Chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamide nih.gov | Precursor for the chloro-substituted phenyl ring system. |

| Pyrazole derivatives | 5-(5-Chloro-2,4-dihydroxy-phenyl)-4-piperazin-1-yl-2H-pyrazole-3-carboxylic acid ethylamide rcsb.org | Building block for the essential chloro-dihydroxyphenyl group. scispace.com |

Environmental and Safety Considerations in Research

The use of 5-Chloro-2-iodotoluene in research and industrial applications necessitates a thorough understanding of its environmental impact and the implementation of stringent safety protocols. As a halogenated aromatic hydrocarbon, its handling, storage, and disposal require careful management to mitigate risks to personnel and the environment.

常见问题

Q. What are the primary synthetic routes for 5-chloro-2-iodotoluene, and how can purity be validated?

- Methodological Answer : Synthesis typically involves halogenation or substitution reactions. For example, iodination of 5-chlorotoluene derivatives using iodine monochloride (ICl) in controlled conditions . Validate purity via:

- HPLC : Monitor retention time against standards.

- NMR Spectroscopy : Confirm absence of extraneous peaks (e.g., ¹H NMR for aromatic protons; ¹³C NMR for carbon backbone).

- Elemental Analysis : Verify Cl and I content within ±0.3% of theoretical values.

- Reference standards from NIST or PubChem for spectral comparisons .

Q. How can researchers distinguish this compound from structural analogs (e.g., 4-chloro-2-iodotoluene)?

- Methodological Answer : Use mass spectrometry (MS) to differentiate via molecular ion fragmentation patterns. For instance, the ortho-substituted iodine in this compound generates distinct cleavage products compared to para isomers. Pair with X-ray crystallography for unambiguous structural confirmation .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Follow halogenated waste protocols due to iodine and chlorine content.

- Stability Testing : Monitor for decomposition under light/heat using TGA/DSC .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reaction kinetics of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Design a kinetic study using:

- Variable Solvent Systems : Compare DMF (polar aprotic) vs. toluene (non-polar).

- Temperature Gradients : Conduct reactions at 25°C, 50°C, and 80°C.

- Data Analysis : Plot rate constants (k) via Arrhenius equation to quantify activation energy differences. Use GC-MS to track byproduct formation .

Q. What computational methods are suitable for predicting the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model electron density maps. Compare with experimental results from nitration or sulfonation reactions. Validate using Hammett substituent constants (σ⁺) for meta/para-directing effects .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

- Methodological Answer :

Retrosynthesis Analysis